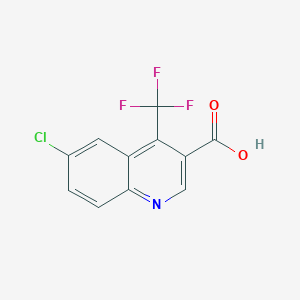

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Schiff bases derived from L-Tryptophan, including compounds with similar structures to "(S)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl," have been found effective in inhibiting corrosion of stainless steel in acidic environments. These studies utilize electrochemical techniques, SEM-EDX, FT-IR, UV–visible, and XRD analyses to understand the inhibitors' efficiency, indicating that such compounds adsorb on surfaces following Langmuir's adsorption isotherm. Quantum chemical parameters calculated through Density Functional Theory (DFT) align with experimental results, suggesting a practical approach to corrosion inhibition (Vikneshvaran & Velmathi, 2017).

Optical Resolution and Crystallization

- Optical resolutions by replacing and preferential crystallization techniques have been applied to obtain optically active versions of compounds structurally related to "(S)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl." These processes involve the examination of racemic structures and the use of optically active co-solutes for crystallization, achieving high optical purities. This method highlights the potential for preparing enantiomerically pure compounds for further applications (Shiraiwa et al., 2007).

Fluorescence Derivatisation

- Research into the derivatization of amino acids for fluorescence applications includes compounds related to "(S)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl." These derivatives exhibit strong fluorescence, making them suitable for biological assays. Such studies offer insights into the development of novel fluorescent markers for various research purposes (Frade et al., 2007).

Adsorption Studies

- Studies on the adsorption of p-chlorophenol using amino-modified resins underscore the relevance of structural analogs to "(S)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl" in environmental cleanup efforts. These works assess the efficiency of various resins in adsorbing harmful compounds from aqueous solutions, indicating the importance of chemical modifications for enhanced adsorption properties (Wang et al., 2017).

Antimicrobial Activity

- Formazans synthesized from Mannich bases related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been evaluated for their antimicrobial properties. This research suggests potential applications of such compounds in developing new antimicrobial agents, demonstrating moderate activity against pathogenic bacterial and fungal strains (Sah et al., 2014).

Propiedades

IUPAC Name |

(3S)-3-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLYBHXRFBLXNQ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B3168488.png)

![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3168533.png)

![2-[N-(benzenesulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B3168541.png)

![5,5'-Bis(3,5-dimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3168563.png)